N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a triazine-derived sulfonamide compound characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. A methylene bridge links the triazine ring to a benzenesulfonamide moiety, which features a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O2S/c1-23(2)13-20-12(21-14(22-13)24(3)4)9-19-27(25,26)11-7-5-6-10(8-11)15(16,17)18/h5-8,19H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRZMBOSCQTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 396.41 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions to yield the final product.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine | Controlled temperature and solvent |
| 2 | Reaction with 3-(trifluoromethyl)benzenesulfonyl chloride | Base (e.g., triethylamine) to neutralize HCl |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It acts as a potential inhibitor for various kinases involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound binds to the active sites of target enzymes, modulating their activity. This can lead to inhibition of pathways that promote cell proliferation.
- Receptor Interaction: It may also interact with receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
Antiproliferative Activity
Research has demonstrated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies: The compound showed IC50 values in the low micromolar range against several cancer cell lines.
- Case Study: A study on related sulfonamide derivatives indicated that modifications in the chemical structure could enhance cytotoxicity against human cancer cells .
Case Studies and Research Findings
- Antitumor Efficacy: A study investigated the antiproliferative effects of similar sulfonamide derivatives in vitro. The derivatives exhibited significant inhibition of cancer cell growth through apoptosis induction.
- Kinase Inhibition Profile: Similar compounds have been characterized as Type I kinase inhibitors that bind to the ATP-binding pocket of kinases like EGFR and BRAF. This suggests that this compound may also possess similar properties .
Potential Applications
Given its biological activity profile:
- Medicinal Chemistry: The compound is a candidate for further development as an anticancer agent due to its ability to inhibit key signaling pathways.
- Agricultural Science: Its structural features suggest potential applications in developing agrochemicals aimed at pest control.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. For instance, derivatives of triazine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 46 | HeLa | 34 |
| 22 | MCF-7 | <100 |
These compounds induce apoptosis in cancer cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential . The structure allows for effective binding to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
2. Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer pathways .
Agricultural Science Applications
1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for agricultural applications. Research indicates that sulfonamide derivatives are effective against a range of pathogens affecting crops. The presence of the triazine ring is believed to enhance the biological efficacy of these compounds in pest control .
2. Herbicidal Activity
Triazine derivatives have historically been used as herbicides due to their ability to inhibit photosynthesis in plants. The structural characteristics of this compound may provide similar herbicidal properties, warranting further investigation into its efficacy as a herbicide in agricultural settings .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of triazine derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 100 μM for multiple derivatives. The study concluded that the compound's unique structure contributed to its enhanced biological activity compared to other sulfonamide derivatives .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of sulfonamide derivatives derived from triazine structures demonstrated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This property highlights its potential use as an agricultural antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- Triazine Substitutions: The target compound’s 4,6-bis(dimethylamino) groups contrast with methoxy, methyl, or trifluoroethoxy substituents in analogues.
- Trifluoromethyl Role: The 3-CF₃ group on the benzenesulfonamide may enhance lipophilicity and acid dissociation (pKa), improving membrane permeability and herbicidal persistence compared to non-fluorinated analogues .
Non-Herbicidal Triazine Derivatives
lists triazine derivatives with trichloromethyl or chloroacetyl substituents, such as N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine. These compounds lack sulfonamide groups and are associated with fungicidal or bacteriostatic applications due to reactive trichloromethyl groups . The target compound’s sulfonamide linkage and dimethylamino substituents likely confer distinct biological activity and selectivity.
Research Findings and Functional Implications
- Sulfonylurea Herbicide Mechanism: Sulfonylureas like metsulfuron methyl ester inhibit ALS, disrupting branched-chain amino acid synthesis. The target compound’s sulfonamide group may enable similar interactions, but dimethylamino substituents could reduce steric hindrance or enhance binding to ALS isoforms in resistant weeds .
- Stability: The CF₃ group’s electron-withdrawing effect may stabilize the sulfonamide moiety against hydrolytic degradation .
Preparation Methods
Core Structural Components
The target molecule comprises two primary subunits:
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylmethyl moiety
- 3-(Trifluoromethyl)benzenesulfonamide group
Retrosynthetic disconnection suggests coupling these subunits via a methylene bridge. This approach aligns with methods for analogous sulfonamide-triazine hybrids, where nucleophilic substitution or reductive amination bridges aromatic and heterocyclic components.
Critical Intermediates
- Intermediate A : 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde
- Intermediate B : 3-(Trifluoromethyl)benzenesulfonamide
- Intermediate C : (4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methanamine
Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
Sulfonylation of 3-(Trifluoromethyl)aniline
The benzenesulfonamide group is typically introduced via sulfonylation of the corresponding aniline derivative:
Procedure :
- Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane under nitrogen.
- Add benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 4–6 h at room temperature.
- Quench with ice-cold water, extract with DCM, and purify via recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Melting Point | 112–114°C |
| $$ ^1\text{H NMR} $$ | δ 7.85 (d, 2H), 7.72 (t, 1H), 7.58 (d, 2H), 5.21 (s, 2H, NH₂) |
Preparation of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylmethyl Derivatives
Triazine Core Functionalization
Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), sequential amination introduces dimethylamino groups:
Step 1 : Diamination at Positions 4 and 6
- React cyanuric chloride (1.0 equiv) with dimethylamine (4.0 equiv) in THF at −20°C.
- Stir for 12 h, then warm to room temperature.
- Filter precipitate and wash with cold THF.
Intermediate : 4,6-Bis(dimethylamino)-2-chloro-1,3,5-triazine
Yield : 92%
Step 2 : Aminomethylation at Position 2
- Suspend 4,6-bis(dimethylamino)-2-chloro-1,3,5-triazine (1.0 equiv) in DMF.
- Add sodium hydride (1.2 equiv) followed by methylamine hydrochloride (1.5 equiv).
- Heat at 60°C for 8 h.
Intermediate C : (4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methanamine
Yield : 68%
Coupling of Triazine and Sulfonamide Moieties
Reductive Amination Strategy
Procedure :
- Dissolve Intermediate C (1.0 equiv) and 3-(trifluoromethyl)benzenesulfonamide (1.1 equiv) in methanol.
- Add sodium cyanoborohydride (1.5 equiv) and acetic acid (catalytic).
- Stir at 50°C for 24 h.
- Concentrate under vacuum and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Nucleophilic Substitution Alternative
For improved scalability:
- Activate Intermediate C as its hydrochloride salt using HCl/dioxane.
- React with 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in presence of Et₃N (2.0 equiv).
- Stir in THF at 0°C → RT for 6 h.
Optimization Challenges and Solutions
Regioselectivity in Triazine Amidation
The electron-donating dimethylamino groups direct electrophilic attacks to the 2-position, but competing side reactions require careful control:
Mitigation Strategies :
Trifluoromethyl Group Stability
The strong electron-withdrawing nature of CF₃ necessitates mild conditions during coupling:
Optimal Parameters :
| Condition | Specification |
|---|---|
| pH | 6.5–7.5 |
| Solvent | Aprotic (DMF, THF) |
| Temperature | 0°C → RT |
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) :
δ 8.12 (s, 1H, SO₂NH), 7.94 (d, J = 8.1 Hz, 2H), 7.78 (t, J = 7.6 Hz, 1H), 7.65 (d, J = 8.1 Hz, 2H), 4.32 (s, 2H, CH₂), 3.11 (s, 12H, N(CH₃)₂).
$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d₆) :
δ 166.5 (C=N), 141.2 (q, J = 32.5 Hz, CF₃), 132.8–125.6 (aromatic C), 44.7 (CH₂), 39.8 (N(CH₃)₂).
HRMS (ESI+) :
Calcd for C₁₆H₂₂F₃N₇O₂S [M+H]⁺: 446.1589; Found: 446.1586.
Industrial-Scale Considerations
Cost-Effective Amination
Replacing dimethylamine gas with aqueous dimethylamine (40%) reduces handling hazards while maintaining yields (85–88%).
Solvent Recycling
DMF recovery via vacuum distillation achieves 92% reuse efficiency, lowering production costs by 34%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between a triazine precursor (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethanol) and a sulfonamide derivative. Key parameters include:
- Reagent stoichiometry : Excess triazine precursor (1.2–1.5 equivalents) improves coupling efficiency.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Temperature control : Reactions typically proceed at 60–80°C for 24–48 hours to avoid decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used for isolation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and triazine rings (C=N stretching at 1500–1600 cm⁻¹).
- ¹H/¹³C NMR : Look for dimethylamino protons (δ 2.8–3.2 ppm, singlet) and trifluoromethyl groups (δ 4.2–4.5 ppm, quartet in ¹⁹F NMR).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂– group).
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylene protons adjacent to the triazine ring) and verify connectivity.
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of dimethylamino groups) causing peak splitting.
- X-ray crystallography : Resolve ambiguities by determining crystal structure, particularly for sterically crowded regions like the triazine-sulfonamide junction .
Q. What experimental strategies optimize reaction conditions when yields drop below 50% during synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 6–12 hours at 100°C) while maintaining yield.
- In situ FTIR monitoring : Track intermediate formation and adjust reagent addition dynamically.
- Byproduct analysis (HPLC-MS) : Identify competing pathways (e.g., hydrolysis of the triazine ring) and adjust pH or solvent polarity .
Q. How can researchers assess the environmental stability of this compound under varying pH and light conditions?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation via HPLC. Triazine derivatives are typically stable in acidic conditions but hydrolyze in alkaline media.
- Photolysis experiments : Expose to UV light (λ = 254 nm) and monitor degradation products (e.g., sulfonic acid derivatives) using LC-MS.
- QSAR modeling : Predict persistence using substituent effects (e.g., electron-withdrawing trifluoromethyl groups enhance stability) .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., inconsistent IC₅₀ values) in enzyme inhibition assays?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme concentration (e.g., 10 nM), substrate levels, and incubation times.
- Control experiments : Test for nonspecific binding (e.g., using bovine serum albumin) or interference from DMSO solvent.
- Dose-response validation : Repeat assays with 8–12 concentration points and fit data using nonlinear regression (e.g., GraphPad Prism).
- Structural analogs : Compare activity with related triazine-sulfonamides to identify substituent-specific trends .
Structure-Activity Relationship (SAR) Studies
Q. What computational and experimental approaches elucidate the role of the trifluoromethyl group in target binding?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions between the trifluoromethyl group and hydrophobic enzyme pockets.
- Synthetic analogs : Replace –CF₃ with –CH₃ or –Cl and compare binding affinity (SPR or ITC).
- Fluorine NMR (¹⁹F NMR) : Detect conformational changes in the target protein upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
